8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully reduced compounds with increased hydrogen content.
Scientific Research Applications
8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-(4-Ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione
- 1,3-Dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione
Uniqueness
What sets 8-(2-ethylphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique structural features and the specific functional groups it contains. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(2-ethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-19-11-7-8-12-20(19)30-17(2)18(3)31-21-22(26-24(30)31)27(4)25(33)29(23(21)32)16-15-28-13-9-6-10-14-28/h7-8,11-12H,5-6,9-10,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGDGPNNUPMDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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